Molecular Weight Differentiation: 2,2-Bis(propan-2-yl)azetidine vs. 2,2-Dimethyl-, 2,2-Diethyl-, and 2,2-Diallyl-Azetidine
The molecular weight of 2,2-bis(propan-2-yl)azetidine is 141.25 g/mol, which is substantially higher than that of smaller 2,2-disubstituted analogs such as 2,2-dimethylazetidine (MW 85.15 g/mol) and 2,2-diethylazetidine (MW 113.20 g/mol), but comparable to 2,2-diallylazetidine (MW 137.22 g/mol). This difference directly impacts physicochemical properties and suitability for fragment-based drug discovery campaigns, where molecular weight cutoffs are critical .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 141.25 |
| Comparator Or Baseline | 2,2-dimethylazetidine: 85.15; 2,2-diethylazetidine: 113.20; 2,2-diallylazetidine: 137.22 |
| Quantified Difference | 56.1 g/mol heavier than 2,2-dimethylazetidine; 28.05 g/mol heavier than 2,2-diethylazetidine; 4.03 g/mol heavier than 2,2-diallylazetidine |
| Conditions | Standard molecular weight calculation based on molecular formula; data sourced from ChemSrc and vendor databases. |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization, molecular weight directly impacts compliance with Ro5 and fragment-likeness rules; the heavier diisopropyl analog occupies a different property space than smaller 2,2-dialkyl azetidines.
